
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine is a chemical compound with a unique structure that combines a cyclohexane ring with an amine group and a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the bromopyridine moiety: This can be achieved through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with cyclohexanamine: The bromopyridine is then coupled with cyclohexanamine using a suitable coupling agent such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The bromopyridine moiety can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can introduce a wide range of functional groups.
科学的研究の応用
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanamine part of the molecule can also play a role in binding to biological targets, influencing the overall activity of the compound.
類似化合物との比較
Similar Compounds
5-Bromopyridin-2-ol: Similar in structure but lacks the cyclohexanamine moiety.
4-((5-Bromopyridin-2-yl)amino)-4-oxobutanoic acid: Contains a similar bromopyridine group but has different functional groups attached.
Uniqueness
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine is unique due to its combination of a cyclohexane ring, an amine group, and a bromopyridine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C11H15BrN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2 |
InChIキー |
PNSRTVQVIJKVEL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


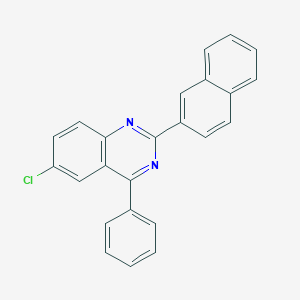
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

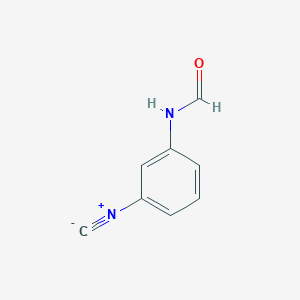

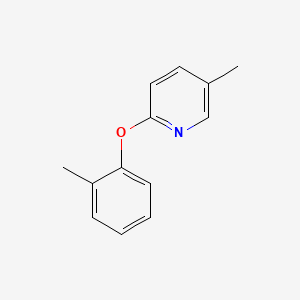
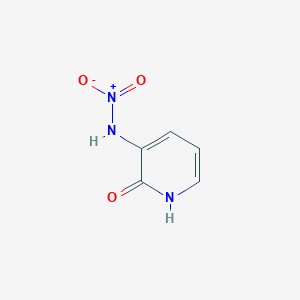

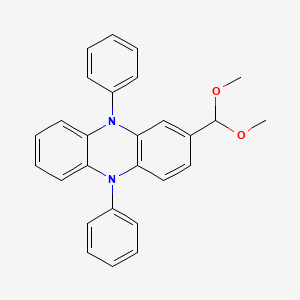
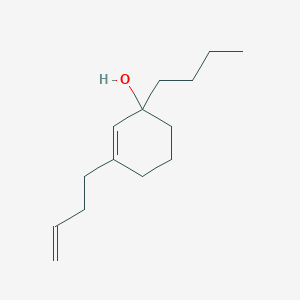
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
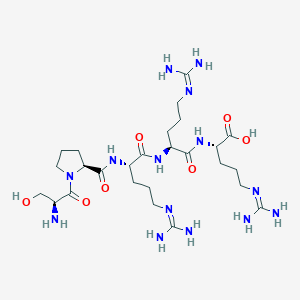
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
